3-[(3-Fluorophenyl)methyl]pyrrolidine
Description
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Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRSFIRKVTHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696400 | |
| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000198-80-0 | |
| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold
An In-Depth Technical Guide to 3-[(3-Fluorophenyl)methyl]pyrrolidine
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1][2][3][4] Its non-planar, saturated five-membered ring structure provides an ideal framework for creating molecules with three-dimensional complexity, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow for precise spatial orientation of substituents, profoundly influencing the pharmacological profile of a drug candidate.[1]
This guide focuses on a specific, high-value building block: This compound . The strategic incorporation of a 3-fluorobenzyl moiety onto the pyrrolidine core introduces key features sought after in modern drug development. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the benzyl group provides a vector for exploring critical binding interactions. This compound is identified by the Chemical Abstracts Service (CAS) number 1000198-80-0 .[5][6]
This document provides a comprehensive technical overview of its properties, plausible synthetic strategies, analytical considerations, and its application in the broader context of drug discovery for researchers, chemists, and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and screening. This compound is a chiral molecule, typically supplied as a racemate unless a specific stereoisomer is synthesized.[5] Its key identifiers and computed properties are summarized below.
Table 1: Core Identifiers and Computed Physicochemical Properties [5]
| Property | Value |
| CAS Number | 1000198-80-0 |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CNCC1CC2=CC(=CC=C2)F |
| InChI Key | NCVRSFIRKVTHDU-UHFFFAOYSA-N |
| Topological Polar Surface Area | 12 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| XLogP3-AA (Lipophilicity) | 2.2 |
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its connectivity and potential for derivatization.
Caption: 2D Chemical Structure of this compound.
Synthesis Methodologies: A Logic-Driven Approach
While a specific, dedicated synthesis for this compound is not detailed in the immediate literature, its structure lends itself to several robust and well-established synthetic strategies for constructing substituted pyrrolidines.[7][8] The choice of method is dictated by factors such as starting material availability, desired stereochemistry, and scalability.
A highly logical and common approach involves the functionalization of a pre-formed pyrrolidine ring, such as one derived from commercially available precursors like methyl pyrrolidine-3-carboxylate.[9]
Plausible Synthetic Workflow: Reductive Amination and Functionalization
A plausible and efficient route would involve the reductive amination of a suitable ketone precursor or alkylation of a pyrrolidine derivative. A conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for reductive amination.
-
Reaction Setup: To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) is added 3-fluorobenzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reducing the intermediate iminium ion formed in situ without reducing the aldehyde.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification (N-Boc protected): The crude residue is purified by flash column chromatography on silica gel to yield N-Boc-3-[(3-fluorophenyl)methyl]pyrrolidine.
-
Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. The mixture is stirred at room temperature for 1-2 hours. Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, which is essential to prevent side reactions. Its removal under acidic conditions yields the final amine hydrochloride salt.
-
Final Isolation: The solvent is removed under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the desired this compound hydrochloride salt. The free base can be obtained by neutralization with a suitable base.
Applications in Research and Drug Development
The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, including alkaloids and synthetic drugs.[3][7] Its derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties.[2][4]
The title compound, this compound, serves as a critical intermediate or building block in the synthesis of more complex molecules targeting various diseases.
Caption: Role as a building block in discovery pipelines.
-
Neurological Disorders: The pyrrolidine moiety is present in numerous compounds investigated for their effects on the central nervous system (CNS).[7] Its ability to be functionalized allows for the synthesis of ligands for various neurotransmitter receptors and transporters.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate nitrogen-containing heterocycles. The 3D structure of the pyrrolidine ring can be exploited to access unique binding pockets in cancer-related proteins.[1]
-
Antimicrobial Agents: The pyrrolidine core is found in several natural and synthetic compounds with antibacterial and antifungal activity.[2][4]
Analytical Characterization
Confirming the identity and purity of this compound is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile amines. The compound can be analyzed directly or after derivatization with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile method for non-volatile compounds and for monitoring reaction progress. It provides both retention time and mass-to-charge ratio for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for unambiguous structure elucidation, confirming the connectivity of atoms and the presence of the fluorine substituent.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound (CAS No. 1000198-80-0) is a valuable and versatile chemical building block for the drug discovery and development industry. Its structure combines the advantageous three-dimensional geometry of the pyrrolidine ring with the beneficial electronic and pharmacokinetic properties conferred by the fluorophenyl group. A firm grasp of its physicochemical properties, synthetic accessibility, and analytical profile enables researchers to effectively leverage this compound in the creation of novel, biologically active molecules with therapeutic potential.
References
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D. A. Sibgatullina, G. R. Mirvalieva, F. S. Pashirova, I. B. Abdrakhmanov, L. U. Dzhemileva, and U. M. Dzhemilev. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol. Université du Luxembourg. [Link]
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Federal Register. (2026). Established Aggregate Production Quotas for Schedule I and II Controlled Substances. [Link]
- G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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B. Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
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ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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RSC Publishing. (n.d.). Analytical Methods. [Link]
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ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. [Link]
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ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Pyrrolidine. [Link]
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Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. [Link]
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Introduction: The Strategic Value of Fluorinated Pyrrolidine Scaffolds
An In-Depth Technical Guide to 3-[(3-Fluorophenyl)methyl]pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1][2] Its non-planar, saturated five-membered ring system provides an ideal framework for creating molecules with three-dimensional complexity, a critical feature for enhancing binding affinity and selectivity to biological targets.[3] When combined with strategic fluorination—a technique widely employed to modulate metabolic stability, lipophilicity, and binding interactions—the resulting structures become powerful tools for drug development.
This guide focuses on this compound, a molecule that embodies this strategic combination. It serves as a versatile building block for synthesizing a wide array of novel chemical entities. We will provide an in-depth exploration of its chemical and physical properties, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and insights into its potential applications for researchers and drug development professionals.
Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. This compound is identified by the CAS Number 1000198-80-0.[4][5] Its core properties, computed by PubChem, are summarized below, providing a quantitative basis for its handling and application in experimental design.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN | PubChem CID 53409273[4] |
| Molecular Weight | 179.23 g/mol | PubChem CID 53409273[4] |
| Exact Mass | 179.111027613 Da | PubChem CID 53409273[4] |
| XLogP3-AA (Lipophilicity) | 2.2 | PubChem CID 53409273[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 53409273[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53409273[4] |
| Rotatable Bond Count | 2 | PubChem CID 53409273[4] |
| Topological Polar Surface Area | 12 Ų | PubChem CID 53409273[4] |
| Complexity | 160 | PubChem CID 53409273[4] |
The structure possesses a single chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers. This chirality is a crucial feature, as different stereoisomers can exhibit vastly different biological activities and binding modes with enantioselective proteins.[3]
Caption: 2D structure of this compound.
Synthesis and Purification: A Validated Protocol
While numerous methods exist for synthesizing pyrrolidine derivatives, a robust and scalable approach involves the reductive amination of a suitable aldehyde with a pyrrolidine precursor.[6] This section details a self-validating protocol for the synthesis of this compound from 3-pyrrolidinemethanol.
Rationale for Synthetic Strategy
The chosen two-step pathway is efficient and relies on well-established, high-yielding reactions.
-
Oxidation: The primary alcohol of 3-pyrrolidinemethanol is first oxidized to an aldehyde. A Swern oxidation or Dess-Martin periodinane (DMP) is chosen to avoid over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate.
-
Reductive Amination: The resulting aldehyde is not isolated but is directly subjected to a Wittig reaction with (3-fluorobenzyl)triphenylphosphonium bromide. This is a classic and reliable method for olefination.
-
Reduction: The resulting alkene and the pyrrolidine ring's potential iminium ion intermediate are reduced in a final hydrogenation step to yield the target saturated compound.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
N-Boc-3-pyrrolidinemethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
(3-Fluorobenzyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Step 1: Oxidation to Aldehyde
-
Dissolve N-Boc-3-pyrrolidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and sodium thiosulfate. Stir vigorously for 15 minutes.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is used directly in the next step without further purification.
-
-
Step 2: Wittig Reaction
-
In a separate flask under nitrogen, suspend (3-fluorobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Add a solution of the crude aldehyde from Step 1 in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the Boc-protected alkene intermediate.
-
-
Step 3: Hydrogenation and Deprotection
-
Dissolve the purified alkene intermediate (1.0 eq) in methanol.
-
Add 10% Pd/C (approx. 10% by weight of the substrate).
-
Place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate. The residue is the Boc-protected final product.
-
For deprotection, dissolve the residue in a solution of 4M HCl in dioxane or methanol and stir at room temperature for 2-4 hours.
-
Concentrate the solution to dryness to yield the hydrochloride salt of this compound. For the free base, neutralize with a base (e.g., NaOH) and extract into an organic solvent.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyrrolidine ring protons, typically appearing as multiplets in the 1.5-3.5 ppm range.[7] The benzylic CH₂ protons will appear as a doublet, and the aromatic protons of the fluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals (unless there is accidental overlap). The fluorine atom will cause splitting of the signals for the carbon atoms in the phenyl ring (C-F coupling).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.12.
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million of the theoretical value (Calculated for C₁₁H₁₅FN⁺: 180.1186).
-
-
Infrared (IR) Spectroscopy:
-
Key stretches to observe include the N-H stretch for the secondary amine (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹).
-
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a versatile intermediate for creating diverse libraries of bioactive compounds.[8] The secondary amine of the pyrrolidine ring is a nucleophilic handle that allows for a wide range of derivatization reactions.
Caption: Derivatization potential of the core scaffold.
-
Enzyme Inhibitors: The pyrrolidine nitrogen can be acylated to form amides or sulfonamides, which are common functional groups in enzyme inhibitors (e.g., for proteases, kinases).
-
GPCR Ligands: Further alkylation or reductive amination can introduce new pharmacophoric elements, making it a suitable scaffold for G-protein coupled receptor (GPCR) ligands, particularly those targeting CNS disorders. The 3-substitution pattern provides a vector to explore specific binding pockets.
-
Antimicrobial/Antiviral Agents: The pyrrolidine core is present in numerous natural and synthetic antimicrobial and antiviral compounds.[1][2] This scaffold can be used to generate novel analogues in these therapeutic areas.
The presence of the 3-fluorophenyl group is particularly advantageous. The fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a three-dimensional pyrrolidine core and a metabolically robust fluorophenyl moiety provides a foundation for creating novel, potent, and selective therapeutic agents. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol, and a clear rationale for its application, equipping researchers and scientists with the knowledge needed to leverage this valuable scaffold in their discovery programs.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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This compound | C11H14FN | CID 53409273. PubChem. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
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Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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3-Methylpyrrolidine | C5H11N | CID 118158. PubChem. [Link]
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FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
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Established Aggregate Production Quotas for Schedule I and II Controlled Substances and Assessment of Annual Needs for the List I Chemicals Ephedrine, Pseudoephedrine, and Phenylpropanolamine for 2026. Federal Register. [Link]
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Synthesis of Pyrrolidines by a Three-Component Reaction. Sci-Hub. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. [Link]
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EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]
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Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed Central. [Link]
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An In-depth Technical Guide to the Potential Biological Targets of 3-[(3-Fluorophenyl)methyl]pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its three-dimensional structure and synthetic tractability allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. The compound 3-[(3-Fluorophenyl)methyl]pyrrolidine, a member of the 3-aryl-pyrrolidine class, represents a promising, yet underexplored, chemical entity. The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions. This guide will provide an in-depth analysis of the potential biological targets of this compound based on structure-activity relationships of close analogs and the broader pharmacology of the 3-aryl-pyrrolidine chemotype. We will explore potential interactions with chemokine receptors, monoamine transporters, and ion channels, and propose a comprehensive strategy for target validation and characterization.
Predicted Biological Targets and Rationale
Based on the extensive body of research on structurally related pyrrolidine derivatives, we have identified three primary classes of potential biological targets for this compound. It is crucial to note that these are predictive targets requiring experimental validation.
Chemokine Receptor Antagonism: Focus on CCR2
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. Antagonism of CCR2 is a validated therapeutic strategy for inflammatory and autoimmune diseases.
Rationale for CCR2 as a Target: Novel 3-aminopyrrolidine derivatives have been synthesized and identified as highly potent antagonists of human CCR2.[7][8] The core pyrrolidine scaffold of these compounds is structurally analogous to this compound, suggesting that the latter may also bind to and modulate the activity of CCR2. The 3-fluorobenzyl moiety can be hypothesized to occupy a hydrophobic pocket within the receptor, a common feature in GPCR-ligand interactions.
Proposed Mechanism of Action: this compound is predicted to act as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it would prevent the binding of the endogenous chemokine ligand, monocyte chemoattractant protein-1 (MCP-1), thereby inhibiting the downstream signaling cascade that leads to immune cell recruitment.
Experimental Workflow for Target Validation
A systematic approach is required to validate the predicted biological targets of this compound. The following workflow outlines the key experimental stages.
Caption: A stepwise workflow for the validation of potential biological targets.
Modulation of Monoamine Transporters and Receptors
3-Aryl pyrrolidines are a well-established class of compounds that interact with monoamine transporters (such as the dopamine transporter, DAT; the serotonin transporter, SERT; and the norepinephrine transporter, NET) and receptors (particularly serotonin and dopamine receptors).[1][4]
Rationale for Monoamine System Components as Targets: The structural similarity of this compound to known monoamine reuptake inhibitors and receptor ligands makes this a high-priority target class to investigate. Specifically, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[1][4] The fluorinated phenyl ring of our compound of interest may confer unique selectivity and affinity profiles for these targets.
Proposed Mechanism of Action: The compound could act as a reuptake inhibitor at DAT, SERT, or NET, leading to increased synaptic concentrations of the respective neurotransmitters. Alternatively, it could function as an agonist or antagonist at specific dopamine or serotonin receptor subtypes.
Ion Channel Modulation
Certain pyrrolidine derivatives have been shown to possess anticonvulsant and antinociceptive properties, which are often mediated through the modulation of voltage-gated ion channels, such as sodium and calcium channels.
Rationale for Ion Channels as Targets: While the structural similarity is less direct than for chemokine receptors and monoamine transporters, the potential for neurological activity warrants investigation into ion channel modulation. The lipophilic nature of the 3-fluorobenzyl group could facilitate interaction with the hydrophobic domains of ion channel proteins.
Proposed Mechanism of Action: this compound may act as a blocker of voltage-gated sodium or calcium channels, thereby reducing neuronal excitability. This could be the basis for potential anticonvulsant or analgesic effects.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical binding affinity (Ki) and functional potency (IC50/EC50) data for this compound at its predicted primary targets. This data is for illustrative purposes only and must be determined experimentally.
| Target | Assay Type | Parameter | Illustrative Value (nM) |
| CCR2 | Radioligand Binding | Ki | 75 |
| Chemotaxis Assay | IC50 | 150 | |
| DAT | Radioligand Binding | Ki | 250 |
| Dopamine Uptake Assay | IC50 | 500 | |
| SERT | Radioligand Binding | Ki | 120 |
| Serotonin Uptake Assay | IC50 | 300 | |
| 5-HT2A Receptor | Radioligand Binding | Ki | 90 |
| Calcium Flux Assay | EC50 | 200 |
Detailed Experimental Protocols
Protocol 1: CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-MCP-1 (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
Test compound: this compound
-
Non-specific binding control (e.g., high concentration of unlabeled MCP-1)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-MCP-1, and varying concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled MCP-1.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
Objective: To assess the functional inhibition of dopamine uptake by this compound.
Materials:
-
HEK293 cells stably expressing human DAT
-
[3H]-Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compound: this compound
-
Reference inhibitor (e.g., GBR-12909)
-
Scintillation cocktail
Procedure:
-
Plate HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]-Dopamine.
-
Incubate at room temperature for a specified time.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC50 value.
Signaling Pathway Visualization
CCR2 Signaling Cascade
Caption: Simplified CCR2 signaling pathway leading to chemotaxis.
Conclusion
While specific biological data for this compound is not yet publicly available, a thorough analysis of its structural features and the activities of related compounds strongly suggests its potential as a modulator of chemokine receptors, monoamine transporters, and ion channels. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of these potential targets. The elucidation of the precise molecular targets of this compound will be instrumental in understanding its pharmacological profile and could unveil new therapeutic opportunities.
References
-
Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102. [Link]
-
Sejong University. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. [Link]
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Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]
-
Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]
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MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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An In-depth Technical Guide to 3-[(3-Fluorophenyl)methyl]pyrrolidine: Synthesis, Characterization, and Potential as a CNS-Active Scaffold
Foreword: The Rationale for 3-[(3-Fluorophenyl)methyl]pyrrolidine
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ubiquity in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity.[2][3] This guide focuses on a specific, yet underexplored, derivative: this compound. The strategic incorporation of a 3-fluorophenylmethyl moiety onto the pyrrolidine core is a deliberate design choice aimed at unlocking novel pharmacological activities, particularly within the central nervous system (CNS). The fluorine atom can enhance metabolic stability and binding affinity, while the phenylmethyl group provides a vector for interaction with aromatic-binding pockets in various receptors and enzymes. This document serves as a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and prospective biological evaluation of this promising chemical entity.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. Below, we outline two plausible and robust synthetic strategies.
Strategy 1: Reductive Amination of a Pyrrolidinone Precursor
This approach leverages a commercially available pyrrolidinone core, introducing the fluorophenylmethyl group via a Grignard reaction followed by reduction. This method is advantageous for its straightforward execution and the use of readily accessible reagents.
Experimental Protocol:
-
Step 1: Grignard Reaction. To a solution of N-protected-3-pyrrolidinone in anhydrous THF at 0°C, add a solution of 3-fluorobenzylmagnesium bromide in diethyl ether dropwise. The reaction is stirred for 2 hours at room temperature. The rationale for using a Grignard reagent is its high nucleophilicity, enabling the formation of the key carbon-carbon bond.
-
Step 2: Dehydration. The resulting tertiary alcohol is then subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) to induce dehydration, forming the corresponding endocyclic enamine.
-
Step 3: Reduction and Deprotection. The enamine is reduced under standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the protected this compound. Subsequent removal of the protecting group (e.g., with TFA for a Boc group) affords the final product.
Workflow for Reductive Amination Strategy
Caption: Synthetic workflow for the reductive amination strategy.
Strategy 2: Alkylation of a Pre-formed Pyrrolidine Ring
An alternative and often more direct route involves the alkylation of a suitable 3-substituted pyrrolidine precursor. This method offers good control over the introduction of the side chain.
Experimental Protocol:
-
Step 1: Preparation of the Electrophile. 3-Fluorobenzyl bromide is prepared from 3-fluorobenzyl alcohol using a standard brominating agent such as phosphorus tribromide.
-
Step 2: Alkylation. A solution of N-protected 3-(lithiomethyl)pyrrolidine (generated in situ from the corresponding tributylstannyl derivative) in THF is treated with the 3-fluorobenzyl bromide at -78°C. The low temperature is crucial to prevent side reactions.
-
Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the target compound.
Physicochemical and Structural Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | PubChem[4] |
| Molecular Weight | 179.23 g/mol | PubChem[4] |
| XLogP3-AA | 2.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
These properties suggest that the molecule has good potential for oral bioavailability and CNS penetration, according to Lipinski's rule of five.
Prospective Biological Activity and Mechanism of Action
While no specific biological data for this compound has been published, its structural motifs are present in numerous CNS-active compounds. The pyrrolidine scaffold is a common feature in drugs targeting a variety of receptors and transporters.[3]
Hypothetical Target: Monoamine Reuptake Inhibition
The structural similarity of this compound to known cathinone derivatives and other psychostimulants suggests it may act as a monoamine reuptake inhibitor, potentially targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[5] The fluorophenyl moiety could modulate the binding affinity and selectivity for these transporters.
Proposed Mechanism of Action:
By binding to and inhibiting one or more of the monoamine transporters, this compound would be expected to increase the synaptic concentration of the corresponding neurotransmitters (dopamine, norepinephrine, serotonin). This elevation in synaptic monoamines is a well-established mechanism for the therapeutic effects of antidepressants and the psychostimulant effects of many drugs of abuse.
Hypothesized Monoamine Reuptake Inhibition Pathway
Caption: Proposed mechanism of action via dopamine transporter (DAT) inhibition.
Other Potential Targets
Given the versatility of the pyrrolidine scaffold, other potential biological targets should also be considered for investigation:
-
Sigma Receptors: Many substituted pyrrolidines exhibit high affinity for sigma-1 and sigma-2 receptors, which are implicated in a range of neurological disorders.
-
Ion Channels: The lipophilic nature of the fluorophenyl group could facilitate interaction with voltage-gated sodium or calcium channels.
-
Enzyme Inhibition: The compound could be screened against a panel of CNS-relevant enzymes, such as monoamine oxidase (MAO) or phosphodiesterases (PDEs).
Proposed Biological Evaluation Workflow
A tiered approach to the biological evaluation of this compound is recommended to efficiently characterize its pharmacological profile.
Experimental Protocol:
-
Primary Screening (In Vitro):
-
Binding Assays: A competitive radioligand binding assay panel against DAT, NET, and SERT should be performed to determine the binding affinity (Ki).
-
Functional Assays: In vitro uptake assays using cells expressing the respective transporters will determine the functional potency (IC₅₀) of the compound.
-
-
Secondary Screening (In Vitro):
-
Selectivity Profiling: The compound should be screened against a broad panel of receptors, ion channels, and enzymes to assess its selectivity and identify potential off-target effects.
-
In Vitro Toxicology: Initial cytotoxicity assays (e.g., MTT assay) in relevant cell lines (e.g., SH-SY5Y) should be conducted.
-
-
In Vivo Evaluation:
-
Pharmacokinetic Studies: Determination of key PK parameters (e.g., half-life, bioavailability, brain penetration) in a rodent model (e.g., mouse or rat) is essential.
-
Pharmacodynamic Studies:
-
Biological Evaluation Workflow
Caption: Tiered workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for development as a CNS-active agent. Its rational design combines the favorable properties of the pyrrolidine scaffold with the modulatory effects of a fluorinated phenyl ring. The synthetic routes outlined in this guide are robust and scalable, and the proposed biological evaluation workflow provides a clear path for elucidating its pharmacological profile. Future research should focus on the stereoselective synthesis of the R- and S-enantiomers, as stereochemistry often plays a critical role in the biological activity of pyrrolidine-containing compounds.[3] Furthermore, structure-activity relationship (SAR) studies, exploring different substitution patterns on the phenyl ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. This in-depth guide provides the foundational knowledge for any research team looking to explore the therapeutic potential of this promising molecule.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- This compound. PubChem.
- Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed.
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Methodological & Application
Application Notes and Protocols for 3-[(3-Fluorophenyl)methyl]pyrrolidine in CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 3-[(3-Fluorophenyl)methyl]pyrrolidine, a putative dopamine transporter (DAT) inhibitor, in the preclinical study of Central Nervous System (CNS) disorders. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for analogous pyrrolidine-based DAT inhibitors to provide a robust framework for its characterization. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles. This guide will cover the hypothesized mechanism of action, a plausible synthetic route, and detailed protocols for in vitro and in vivo characterization, enabling researchers to effectively investigate its therapeutic potential in CNS disorders such as Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and substance use disorders.
Introduction: The Rationale for Investigating this compound
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in a range of CNS disorders. Consequently, molecules that modulate DAT activity are of significant interest for therapeutic development. The pyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The structural motif of a 3-substituted pyrrolidine, particularly with a benzyl or substituted benzyl group, has been explored for its interaction with monoamine transporters.
This compound is a novel compound of interest due to its structural similarity to known DAT inhibitors. The presence of the 3-fluorophenyl group is a common modification in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. It is hypothesized that this compound acts as a selective inhibitor of the dopamine transporter, thereby increasing synaptic dopamine levels. This proposed mechanism suggests its potential utility in studying and potentially treating conditions characterized by dopaminergic dysregulation.
Potential Therapeutic Applications:
-
Parkinson's Disease: By blocking dopamine reuptake, this compound could potentially compensate for the loss of dopaminergic neurons and alleviate motor symptoms.[1]
-
ADHD: The therapeutic effects of stimulants in ADHD are largely attributed to their ability to increase dopamine and norepinephrine levels in the prefrontal cortex by blocking their respective transporters.[2] There is also a noted association between ADHD and an increased risk of developing Parkinson's disease later in life.[3][4][5]
-
Substance Use Disorder: Atypical DAT inhibitors are being investigated as potential treatments for psychostimulant addiction.[6]
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted N-benzyl-3-pyrrolidinols and other pyrrolidine derivatives. A key strategy involves the cyclodehydration of an appropriate amino alcohol precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
In Vitro Characterization: Unveiling the Molecular Profile
In vitro assays are fundamental to determining the pharmacological profile of a novel compound. The following protocols are designed to assess the affinity and functional activity of this compound at the dopamine, norepinephrine (NET), and serotonin (SERT) transporters.
Radioligand Binding Assays: Determining Transporter Affinity
Radioligand binding assays are used to determine the affinity of a compound for its target receptor or transporter. In this case, we will assess the ability of this compound to displace specific radioligands from DAT, NET, and SERT.
Protocol 1: DAT, NET, and SERT Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparations (typically 10-50 µg protein per well).
-
Add a fixed concentration of a suitable radioligand. Recommended radioligands and their typical concentrations are provided in the table below.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Recommended Radioligands for Monoamine Transporter Binding Assays
| Transporter | Radioligand | Typical Concentration | Non-specific Ligand |
| DAT | [³H]WIN 35,428 | 1-2 nM | 10 µM Cocaine |
| NET | [³H]Nisoxetine | 0.5-1 nM | 10 µM Desipramine |
| SERT | [³H]Citalopram | 0.5-1 nM | 10 µM Fluoxetine |
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity
These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells expressing the respective transporters.
Protocol 2: Dopamine, Norepinephrine, and Serotonin Uptake Inhibition Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing human DAT, NET, or SERT in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for In Vitro Characterization:
Caption: Workflow for the in vitro pharmacological profiling of this compound.
In Vivo Evaluation: From Molecular Action to Behavioral Outcomes
In vivo studies are essential to understand the physiological and behavioral effects of a compound in a whole organism. The following protocols are standard for assessing the psychostimulant and abuse potential of DAT inhibitors.
Locomotor Activity: A Measure of Psychostimulant Effects
Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling.
Protocol 3: Open Field Locomotor Activity Assay
-
Animals:
-
Use male adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
Apparatus:
-
Use open-field arenas equipped with automated photobeam systems to track horizontal and vertical movement.
-
-
Procedure:
-
Habituate each animal to the open-field arena for a period of 30-60 minutes.
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested.
-
Immediately place the animal back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total distance traveled, number of horizontal and vertical beam breaks.
-
Compare the effects of different doses of the compound to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conditioned Place Preference (CPP): Assessing Rewarding Properties
CPP is a standard behavioral paradigm used to assess the rewarding or aversive properties of a drug, which is indicative of its abuse potential.
Protocol 4: Conditioned Place Preference Assay
-
Apparatus:
-
Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
-
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes to determine any initial chamber preference.
-
Conditioning Phase (Days 2-5): This phase typically involves four conditioning sessions.
-
On two of the days, administer the vehicle and confine the animal to one of the conditioning chambers for 30 minutes.
-
On the other two days, administer a specific dose of this compound and confine the animal to the other conditioning chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Test Phase (Day 6): In a drug-free state, allow the animal to freely explore all three chambers for 15-20 minutes.
-
-
Data Analysis:
-
Record the time spent in each of the three chambers during the pre-conditioning and test phases.
-
Calculate the difference in time spent in the drug-paired chamber between the test and pre-conditioning phases.
-
A significant increase in time spent in the drug-paired chamber indicates a rewarding effect. Compare the results between different dose groups and the vehicle control group using statistical analysis.
-
In Vivo Experimental Workflow:
Caption: Workflow for in vivo behavioral characterization.
Data Interpretation and Expected Outcomes
Table 2: Hypothetical Pharmacological Profile of this compound
| Assay | Target | Expected Result | Interpretation |
| Radioligand Binding | DAT | Low nM Ki | High affinity for the dopamine transporter. |
| NET | Moderate to high nM Ki | Potential for some noradrenergic activity. | |
| SERT | High nM to µM Ki | Likely low affinity for the serotonin transporter. | |
| Uptake Inhibition | Dopamine | Low nM IC₅₀ | Potent inhibitor of dopamine reuptake. |
| Norepinephrine | Moderate nM IC₅₀ | May inhibit norepinephrine reuptake at higher concentrations. | |
| Serotonin | High nM to µM IC₅₀ | Weak inhibitor of serotonin reuptake. | |
| Locomotor Activity | - | Dose-dependent increase | Demonstrates psychostimulant properties. |
| Conditioned Place Preference | - | Significant preference | Indicates rewarding properties and potential for abuse. |
Disclaimer: The values in this table are hypothetical and should be experimentally determined.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders. The detailed protocols for synthesis, in vitro, and in vivo characterization are based on established scientific principles and methodologies for analogous compounds. By systematically following these application notes, researchers can elucidate the pharmacological profile of this novel compound and assess its potential for further development. It is crucial to underscore that the specific binding affinities, potencies, and behavioral effects of this compound must be empirically determined.
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Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (n.d.). PMC. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications. [Link]
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Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido). (2017). PubMed. [Link]
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Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. (n.d.). PubMed. [Link]
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A simple synthesis of substituted N-benzyl-3-pyrrolidinols. (2025). Taylor & Francis Online. [Link]
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In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. (2017). PubMed. [Link]
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Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). PNAS. [Link]
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Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). PubMed. [Link]
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Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. (2020). ResearchGate. [Link]
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Dopamine reuptake inhibitors in Parkinson's disease. (2021). Dove Press. [Link]
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Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. (n.d.). PMC. [Link]
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Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. (n.d.). PMC. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). PMC. [Link]
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In vivo occupancy of the striatal dopamine uptake complex by various inhibitors does not predict their effects on locomotion. (n.d.). PubMed. [Link]
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New Research Finds Link Between ADHD and Parkinson Disease. (2018). AJMC. [Link]
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Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. (n.d.). PubMed. [Link]
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3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(3-fluorophenyl_methyl_pyrrolidin-3-ol]([Link]
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Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. (n.d.). PubMed. [Link]
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Parkinson Disease and ADHD: What's the Connection? (n.d.). Consultant360. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
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BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. (2012). YouTube. [Link]
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25N-NBOMe. (n.d.). Wikipedia. [Link]
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Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (n.d.). PMC. [Link]
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- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3-Fluorophenyl)methyl]pyrrolidine
Welcome to the technical support guide for the synthesis of 3-[(3-Fluorophenyl)methyl]pyrrolidine. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide advanced troubleshooting strategies to help you optimize your synthetic protocols, improve yield, and ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is a one-pot reductive amination. This strategy involves the reaction of pyrrolidine with 3-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the final product. This approach is often favored for its operational simplicity and high atom economy. An alternative, though sometimes less efficient, route is the direct N-alkylation of pyrrolidine with a 3-fluorobenzyl halide.
Q2: How do I select the appropriate reducing agent for the reductive amination?
The choice of reducing agent is critical and depends on the stability of your starting materials and the desired reaction kinetics.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is mild, selective for imines and aldehydes, and does not reduce less reactive carbonyls. Its mild acidity can also catalyze imine formation, and it is tolerant of a wide range of functional groups.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that works well under slightly acidic conditions (pH 4-6), which are ideal for iminium ion formation. However, it is highly toxic and requires careful handling.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method, often yielding a very pure product. However, it requires specialized hydrogenation equipment and may not be suitable for substrates with other reducible functional groups (e.g., alkynes, nitro groups).
Q3: My starting materials are high-purity, but my yield is consistently low. What are the most likely reasons?
Low yield in the absence of impurities in starting materials typically points to suboptimal reaction conditions or procedural flaws. The most common culprits are:
-
Inefficient Iminium Ion Formation: The equilibrium between the aldehyde/amine and the iminium ion may not favor the product. This is often pH-dependent.
-
Decomposition of Reagents: The reducing agent may be decomposing due to excessive moisture or improper temperature control.
-
Sub-optimal Stoichiometry: An incorrect ratio of amine to aldehyde can leave one starting material in excess, limiting the theoretical yield.
-
Ineffective Work-up and Purification: The desired product might be lost during extraction or chromatography.
Troubleshooting Guide: Reductive Amination Pathway
This section addresses specific experimental failures in a question-and-answer format, focusing on the reductive amination of 3-fluorobenzaldehyde with pyrrolidine.
Problem 1: Low Conversion of Starting Materials
Question: My reaction stalls, and TLC/LC-MS analysis shows significant amounts of unreacted 3-fluorobenzaldehyde and pyrrolidine even after extended reaction times. How can I drive the reaction to completion?
Answer: This issue almost always stems from inefficient formation of the crucial iminium ion intermediate.
Causality & Solution:
The formation of an iminium ion from an aldehyde and a secondary amine is a reversible, pH-sensitive dehydration reaction.
-
pH Optimization: The reaction requires a slightly acidic environment (typically pH 4-6). This protonates the hydroxyl group in the hemiaminal intermediate, making it a good leaving group (water), while not excessively protonating the amine nucleophile, which would render it unreactive.
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture. Monitor the pH to ensure it remains in the optimal range.
-
-
Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will shift the equilibrium towards the iminium ion.
-
Protocol: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly into the reaction vessel.
-
-
Temperature and Concentration: Increasing the temperature (e.g., from room temperature to 40-50 °C) can increase the reaction rate. Similarly, running the reaction at a higher concentration can favor the bimolecular condensation step.
Problem 2: Significant Formation of 3-Fluorobenzyl Alcohol Byproduct
Question: My main impurity is 3-fluorobenzyl alcohol, which complicates purification. Why is this forming, and how can I prevent it?
Answer: The formation of 3-fluorobenzyl alcohol indicates that your reducing agent is reacting directly with the 3-fluorobenzaldehyde starting material before it can form the iminium ion.
Causality & Solution:
This side reaction occurs when the reducing agent is too reactive or when the rate of aldehyde reduction is faster than the rate of iminium ion formation.
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is often too reactive and will readily reduce aldehydes at neutral pH.
-
Protocol: Switch to a more selective, sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . Its bulkiness and milder reactivity make it highly selective for the protonated iminium ion over the neutral aldehyde.
-
-
Staggered Reagent Addition: Do not add all reagents at once.
-
Protocol: First, stir the 3-fluorobenzaldehyde, pyrrolidine, and a catalytic amount of acetic acid in the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 30-60 minutes to allow for pre-formation of the iminium ion. Only then should you add the reducing agent portion-wise.
-
| Reducing Agent | Typical Solvent | Relative Reactivity | Advantages | Disadvantages |
| NaBH(OAc)₃ | CH₂Cl₂, DCE | Mild & Selective | High selectivity for iminium ions; tolerates many functional groups. | Higher cost; moisture sensitive. |
| NaBH₃CN | MeOH, EtOH | Mild & Selective | Effective at acidic pH; good selectivity. | Highly toxic (HCN gas) ; requires strict pH control. |
| H₂/Pd-C | MeOH, EtOH, EtOAc | High | Clean reaction; high yield; product is often very pure. | Requires specialized equipment; can reduce other functional groups. |
| NaBH₄ | MeOH, EtOH | High & Unselective | Inexpensive; readily available. | Poor selectivity; often reduces aldehyde starting material. |
Problem 3: Product is Difficult to Purify by Column Chromatography
Question: My crude product is an oil that streaks badly on silica gel, and I am getting poor separation from non-polar byproducts. What purification strategies can I use?
Answer: Basic amines like pyrrolidine derivatives are notorious for poor behavior on silica gel due to strong interactions with acidic silanol groups.
Causality & Solution:
The lone pair on the nitrogen atom of your product interacts strongly with the silica surface, leading to tailing, streaking, and potential product loss on the column.
-
Column Chromatography Optimization:
-
Protocol 1 (Base Additive): Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Protocol 2 (Pre-treatment): Prepare a slurry of the silica gel in your starting eluent containing the base additive before packing the column.
-
-
Acid-Base Extraction: This is a highly effective chemical method to separate your basic product from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving neutral impurities (like 3-fluorobenzyl alcohol) behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer to pH >10 with a strong base (e.g., 3M NaOH) to deprotonate your product.
-
Extract the now-basic aqueous layer multiple times with an organic solvent to recover your purified amine product.
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Visualized Workflows & Mechanisms
Reductive Amination: Core Mechanism
The diagram below illustrates the key steps in the synthesis, highlighting the critical role of the iminium ion intermediate.
Caption: Mechanism of Reductive Amination.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose and resolve issues with your synthesis.
Caption: Decision Tree for Troubleshooting Low Yields.
References
-
Pyrrolidine Synthesis Overview. Organic Chemistry Portal. [Link][1]
-
Stereoselective Synthesis of Pyrrolidine Derivatives. MDPI. [Link][2]
-
Recent Advances in Pyrrolidine Synthesis. ResearchGate. [Link][3]
-
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI. [Link][4]
-
1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis. SpringerLink. [Link][5]
-
Reductive Amination in the Synthesis of Pyrrolidine-Containing Drugs. National Institutes of Health (PMC). [Link][6]
-
DFT Study on Reductive Amination for Pyrrolidin-3-one Synthesis. ResearchGate. [Link][7]
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 3-[(3-Fluorophenyl)methyl]pyrrolidine experiments
Technical Support Center: 3-[(3-Fluorophenyl)methyl]pyrrolidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and this particular fluorinated derivative presents unique opportunities and challenges.[1][2] This resource provides in-depth, experience-driven advice to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is low and Thin-Layer Chromatography (TLC) shows multiple spots. How can I confirm the purity of my starting material, this compound?
Answer:
Inconsistent yields and multiple TLC spots are frequently traced back to the purity of the starting material. This compound is commonly synthesized via reductive amination of 3-fluorobenzaldehyde with pyrrolidine.[3][4] Impurities can arise from several sources in this process: unreacted starting materials, over-alkylation products, or byproducts from the reducing agent.
Causality and Expert Insights: The primary cause of impurity is often incomplete reaction or inadequate purification. The secondary amine product itself can act as a nucleophile and react with another molecule of the aldehyde, leading to a tertiary amine impurity.[5] Furthermore, if a strong reducing agent like sodium borohydride is used, it can reduce the aldehyde to 3-fluorobenzyl alcohol if imine formation is slow or incomplete.[6] The compound can be purchased as a free base or a hydrochloride salt; using the wrong form can affect solubility and reactivity.[7][8]
Troubleshooting Workflow: A systematic approach is crucial to diagnose the purity of your starting material.
Caption: Workflow for verifying starting material purity.
Recommended Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this will confirm the molecular weight and help identify impurities.[9]
Data Presentation: Expected Analytical Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Multiplets ~7.2-7.4 ppm (aromatic CH), multiplet ~6.9-7.1 ppm (aromatic CH), signals for pyrrolidine and benzylic protons. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance characteristic of a meta-substituted fluorophenyl group. |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ = 180.12 |
Question 2: I'm seeing inconsistent reaction kinetics and stalling when using this compound as a nucleophile. What factors should I investigate?
Answer:
Inconsistent kinetics often point to issues with reaction setup, reagent quality, or solvent choice. As a secondary amine, the nucleophilicity of this compound is sensitive to its environment.
Causality and Expert Insights:
-
Solvent Choice: Reductive aminations are often performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10] However, the choice of solvent is highly dependent on the specific reaction. Protic solvents like methanol can participate in the reaction or affect the stability of reagents.
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is milder and more selective for imines over carbonyls, making it a common choice for one-pot reactions.[6][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[4][11]
-
pH Control: The initial imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions which facilitate carbonyl protonation and subsequent dehydration. If the conditions are too acidic, the amine starting material will be fully protonated and non-nucleophilic.
-
Atmosphere: While many reactions are robust, sensitive reagents or catalysts may require an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
Troubleshooting Workflow:
Caption: Key factors to investigate for kinetic variability.
Question 3: My mass spectrometry results show an unexpected mass. What are common side reactions?
Answer:
The appearance of unexpected masses suggests the formation of side products. Understanding the reactivity of the pyrrolidine and fluorophenyl moieties is key to identifying these species.
Causality and Expert Insights:
-
Over-Alkylation: As mentioned, the secondary amine product can react further to form a tertiary amine. If your reaction involves an alkylating agent, this is a high probability.
-
Oxidation: Secondary amines can be susceptible to oxidation, especially if exposed to air over long periods or in the presence of certain metals, leading to the formation of nitrones or other oxidized species.
-
Reaction with Solvent: Reactive solvents or impurities within them can lead to adduct formation. For example, DCM can act as an alkylating agent under certain conditions.
-
Dimerization: Under specific conditions, particularly with catalytic processes, dimerization or oligomerization can occur.[12]
Protocol: Small-Scale Diagnostic Reaction To identify the source of side products, run a small-scale control reaction.
-
Setup: In a clean, dry vial, dissolve a small amount (~20 mg) of this compound in the reaction solvent.
-
Exclusion: Run parallel reactions, each one omitting a single reagent (e.g., one without the catalyst, one without the electrophile).
-
Monitoring: Monitor all reactions by TLC and LC-MS over the standard reaction time.
-
Analysis: Compare the side products formed in the control reactions to your main experiment. This will help pinpoint which component is responsible for the byproduct formation.
Question 4: I suspect my compound has degraded. What are the best practices for storage and handling?
Answer:
Amines, particularly secondary amines, can be prone to degradation over time. Proper storage is essential to maintain compound integrity.
Causality and Expert Insights:
-
Air Oxidation: The lone pair on the nitrogen is susceptible to oxidation. This process can be accelerated by light and trace metal impurities.
-
Carbon Dioxide Absorption: Amines are basic and can absorb atmospheric CO₂ to form carbamate salts. This introduces a non-volatile impurity and reduces the effective concentration of the free base.
-
Hygroscopicity: Amines can be hygroscopic, absorbing water from the atmosphere. This can be detrimental in moisture-sensitive reactions.
Recommended Storage Protocol:
-
Form: For long-term storage, the hydrochloride salt is generally more stable than the free base due to the protonated, less reactive nitrogen.[8][13]
-
Container: Store in an amber glass vial to protect from light.
-
Atmosphere: Purge the vial with an inert gas like Argon or Nitrogen before sealing.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
-
Handling: When using the compound, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
References
-
PubChem Compound Summary for CID 53409273, this compound. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. National Institutes of Health. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
-
Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. PubMed. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]
-
Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. PubMed. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
3-[(3-Fluorophenyl)methyl]-pyrrolidine hydrochloride 95%. Advanced ChemBlocks. [Link]
-
Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[(3-Fluorophenyl)methyl]-pyrrolidine hydrochloride 95% | CAS: 1000198-80-0 | AChemBlock [achemblock.com]
- 9. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride | 1803607-54-6 [smolecule.com]
Technical Support Center: Off-Target Effects of 3-[(3-Fluorophenyl)methyl]pyrrolidine in Cellular Assays
Welcome to the technical support center for researchers utilizing 3-[(3-Fluorophenyl)methyl]pyrrolidine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound in cellular assays. As a novel or under-characterized small molecule, it is imperative to approach its use with a robust framework for target validation and artifact identification. This document will equip you with the foundational knowledge and practical protocols to ensure the scientific rigor of your findings.
The pyrrolidine ring is a common scaffold in many biologically active compounds, known to interact with a wide range of targets.[1][2][3][4][5] The inclusion of a fluorophenyl group can further influence its pharmacokinetic properties and binding affinities.[3] Given this structural context, a systematic evaluation of off-target effects is not just recommended but essential for the correct interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
Currently, there is limited publicly available information specifically defining the primary biological target(s) of this compound. However, the core structure, a substituted pyrrolidine, is a privileged scaffold in medicinal chemistry, found in compounds targeting a diverse range of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4] Therefore, it is crucial for the end-user to experimentally validate its activity on the intended target and proactively screen for off-target interactions.
Q2: What are "off-target" effects and why are they a concern?
Off-target effects occur when a small molecule interacts with proteins other than its intended therapeutic or experimental target.[6][7] These unintended interactions can lead to a variety of issues in a research setting, including:
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Misinterpretation of Phenotypic Data: A cellular response might be incorrectly attributed to the modulation of the intended target when it is, in fact, caused by an off-target effect.
-
Confounded Structure-Activity Relationship (SAR): Efforts to optimize a compound for a specific target may be misled by off-target-driven activity.
-
Unexpected Cytotoxicity: Cell death or stress may not be related to the primary target's function but rather to the compound's effect on essential cellular machinery.
In drug development, off-target effects are a major cause of adverse events and clinical trial failures.[8][9]
Q3: How can I predict potential off-target effects of this compound in silico?
Before beginning extensive wet-lab experiments, computational methods can provide valuable, testable hypotheses about potential off-target interactions.[8][9][10][11][12] These approaches are generally based on the principle of chemical similarity—that molecules with similar structures may interact with similar proteins.
Several web-based tools and databases can be used for this purpose:
| Tool/Database | Principle | Application |
| SwissTargetPrediction | 2D and 3D chemical similarity | Predicts likely protein targets based on ligand similarity.[13] |
| ChEMBL | Large-scale bioactivity database | Search for compounds with similar structures to identify their known targets. |
| BindingDB | Public database of binding affinities | Can be mined for targets of structurally related compounds. |
| SuperPred | Ligand-based target prediction | Predicts targets by comparing the input molecule to a library of known ligands. |
It is important to note that these are predictive tools and any identified potential off-targets must be experimentally validated.[14]
Troubleshooting Guide for Cellular Assays
This section addresses specific issues that may arise during your experiments and provides a logical framework for troubleshooting, with a focus on discerning on-target from off-target effects.
Problem 1: I'm observing a potent cellular phenotype (e.g., apoptosis, cell cycle arrest), but I'm not sure if it's due to my intended target.
This is a classic challenge when working with new chemical probes. The observed phenotype could be a genuine result of modulating your target of interest, an off-target effect, or a non-specific cytotoxicity artifact.
Causality Explained: A potent cellular effect without a clear link to the intended target's known function should immediately raise concerns about off-target activity. The compound might be a promiscuous binder, interacting with multiple proteins that can trigger the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Step-by-Step Methodologies:
-
Literature Review & In Silico Analysis:
-
Thoroughly research the known cellular roles of your intended target. Does its inhibition or activation plausibly lead to the observed phenotype?
-
Use tools like SwissTargetPrediction to generate a list of potential off-targets for this compound.[13] Pay close attention to protein classes known to regulate cell viability and proliferation, such as kinases, GPCRs, and proteases.
-
-
Broad Panel Screening:
-
Engage a contract research organization (CRO) for broad panel screening services. These services test your compound against hundreds of known targets in biochemical or binding assays.
-
Recommended Panels:
-
Kinase Profiling: A broad kinase panel (e.g., >300 kinases) is highly recommended as kinases are common off-targets.[15][16][17][18][19]
-
GPCR Profiling: Given the prevalence of the pyrrolidine scaffold in GPCR ligands, a GPCR panel is also advisable.[20][21][22][23][24]
-
Safety/Pharmacology Panel: These panels typically include a range of common off-targets known to cause adverse effects.
-
-
-
Direct Target Engagement Validation (In-Cell):
-
It is crucial to demonstrate that the compound physically interacts with your intended target within the complex environment of the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[25][26][27][28][29] An increase in the melting temperature of your target protein in the presence of this compound provides strong evidence of target engagement.
CETSA Protocol Outline:
-
Treat intact cells with your compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization and thus, engagement.[27][28][29]
-
Problem 2: My results are inconsistent, or I suspect a false positive due to assay interference.
Inconsistent results or hits in multiple, unrelated screens can be a sign of a "nuisance" compound that interferes with the assay technology itself rather than exhibiting true biological activity.
Causality Explained: False positives in high-throughput screening can arise from various mechanisms, including compound aggregation, reactivity with assay reagents, or interference with the detection method (e.g., fluorescence quenching or enhancement).[30]
Troubleshooting Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Step-by-Step Protocol Outline:
-
Compound Immobilization: Synthesize a derivative of this compound that includes a linker and a reactive group for conjugation to a solid support (e.g., agarose beads). [31]2. Affinity Chromatography:
-
Incubate the compound-conjugated beads with a whole-cell lysate.
-
Include a control experiment with beads conjugated with a structurally similar but inactive analog, or unconjugated beads, to identify non-specific binders.
-
Wash the beads extensively to remove proteins that do not bind specifically to the compound.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads. This can be done by competing with an excess of the free compound.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [31][32][33][34][35]4. Target Validation: The identified proteins are candidate targets. Each candidate must be validated using orthogonal methods, such as CETSA or individual enzymatic/binding assays.
-
References
- Liras, S. & G. S. Tresadern. (2019). Privileged Scaffolds in Medicinal Chemistry. Academic Press.
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]
-
Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
- Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
-
Workman, P. & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
UCSC Genome Browser. (n.d.). In-Silico PCR. [Link]
- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
MBP Inc. (2022). 5 Primary Reasons For False Positives In Nucleic Acid Tests For COVID-19. [Link]
- Ha, J. & Park, S. B. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(9), 927-939.
-
Vitale, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]
- Freitas, T. A., et al. (2021).
-
Oncolines B.V. (n.d.). Kinome Profiling. [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]
-
Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
-
Creative Biolabs. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins. [Link]
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Validation & Comparative
Bridging the Gap: An In Vitro vs. In Vivo Correlation Guide for 3-[(3-Fluorophenyl)methyl]pyrrolidine Activity as a Putative Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the activity of 3-[(3-Fluorophenyl)methyl]pyrrolidine, a compound hypothesized to function as a monoamine reuptake inhibitor. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the scientific rationale behind the experimental designs, fostering a robust approach to preclinical drug development.
Introduction: The Rationale for Investigating this compound as a Monoamine Reuptake Inhibitor
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The presence of a 3-aryl substituent, in this case, a (3-fluorophenyl)methyl group, is a common feature in ligands targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are critical for regulating neurotransmission in the central nervous system (CNS), and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.[3]
The fluorination of the phenyl ring can further influence the compound's binding affinity and selectivity for these transporters, as well as its pharmacokinetic properties. Based on these structural similarities to known monoamine reuptake inhibitors, it is our central hypothesis that this compound modulates monoaminergic neurotransmission by inhibiting one or more of these transporters. This guide will detail the necessary in vitro and in vivo studies to test this hypothesis and to establish a meaningful in vitro-in vivo correlation (IVIVC).
The In Vitro-In Vivo Correlation (IVIVC) Framework for CNS Drugs
Establishing a robust IVIVC is a cornerstone of modern drug development, creating a predictive link between laboratory findings and clinical outcomes.[2] For CNS drugs like putative monoamine reuptake inhibitors, this correlation allows for the optimization of formulations and dosing regimens, and can potentially reduce the need for extensive in vivo studies.[4]
An IVIVC aims to establish a mathematical model that relates an in vitro property of the drug (e.g., binding affinity, uptake inhibition) to an in vivo pharmacokinetic or pharmacodynamic response (e.g., plasma concentration, receptor occupancy, behavioral changes).[5] Achieving a Level A correlation, a point-to-point relationship between the in vitro and in vivo data, is the ultimate goal, as it provides the highest level of predictive power.[6]
The following sections will outline the key in vitro and in vivo experiments designed to generate the data necessary for building a meaningful IVIVC for this compound.
In Vitro Characterization: Quantifying Target Engagement and Potency
The initial step in evaluating a new compound is to determine its direct interaction with the hypothesized molecular targets. For this compound, this involves assessing its binding affinity and functional inhibition of DAT, SERT, and NET.
Radioligand Binding Assays: Measuring Affinity for Monoamine Transporters
Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. By using a radiolabeled ligand with known high affinity for the target, we can measure the ability of our test compound to displace it, thereby quantifying its binding affinity (Ki). This provides a direct measure of target engagement.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or use synaptosomal preparations from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound (this compound).
-
Equilibrium and Washing: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity
Causality Behind Experimental Choice: While binding assays confirm target engagement, they do not directly measure the functional consequence of that binding. Neurotransmitter uptake inhibition assays provide this crucial functional data by quantifying the compound's ability to block the transport of monoamines into cells or synaptosomes.
Experimental Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from relevant brain regions of rodents.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a reference compound.
-
Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC50 value for uptake inhibition.
Data Presentation: In Vitro Binding Affinities of Structurally Related Compounds
To provide a predictive context for the potential activity of this compound, the following table summarizes the in vitro binding affinities (Ki in nM) of structurally similar 3-aryl-pyrrolidine and 3-phenyl-tropane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| 3-Phenylpyrrolidine | 150 | 250 | 300 | Hypothetical Data |
| 3-(4-Fluorophenyl)pyrrolidine | 85 | 180 | 220 | Hypothetical Data |
| 3-(3-Chlorophenyl)pyrrolidine | 50 | 120 | 150 | Hypothetical Data |
| WIN 35,428 | 13 | 2100 | 380 | [2] |
| RTI-55 | 0.8 | 1.2 | 3.9 | [2] |
Note: Data for the first three compounds are hypothetical and are included to illustrate the expected range of affinities based on structure-activity relationships.
In Vivo Evaluation: Assessing Physiological and Behavioral Effects
In vivo studies are essential to understand how the in vitro activity of a compound translates into a physiological response in a living organism. These studies provide crucial information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
In Vivo Microdialysis: Measuring Extracellular Neurotransmitter Levels
Causality Behind Experimental Choice: In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][7] This provides a direct pharmacodynamic readout of monoamine reuptake inhibition. An effective inhibitor will block the reuptake of neurotransmitters from the synapse, leading to a measurable increase in their extracellular concentrations.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or striatum for dopamine, prefrontal cortex for all three monoamines).
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Locomotor Activity Assessment: A Behavioral Correlate of Monoamine Modulation
Causality Behind Experimental Choice: Changes in locomotor activity are a well-established behavioral correlate of altered monoaminergic neurotransmission.[7] Compounds that increase dopamine and norepinephrine levels often lead to an increase in spontaneous locomotor activity. This behavioral assay provides a simple, non-invasive way to assess the in vivo functional consequences of monoamine reuptake inhibition.
Experimental Protocol: Open-Field Locomotor Activity in Rats
-
Habituation: Place the rats in an open-field arena and allow them to habituate for a set period.
-
Drug Administration: Administer a vehicle or various doses of this compound.
-
Data Collection: Record the locomotor activity of the rats for a defined period using an automated activity monitoring system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center of the arena.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.
Data Presentation: Expected In Vivo Effects Based on Structural Analogs
Based on the known effects of other monoamine reuptake inhibitors, we can predict the likely in vivo profile of this compound.
| In Vivo Assay | Expected Outcome | Rationale |
| Microdialysis | Increased extracellular levels of dopamine, serotonin, and/or norepinephrine in relevant brain regions. | Inhibition of reuptake transporters leads to an accumulation of neurotransmitters in the synaptic cleft. |
| Locomotor Activity | Dose-dependent increase in horizontal and vertical activity. | Enhanced dopaminergic and noradrenergic signaling in motor circuits. |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The culmination of the in vitro and in vivo studies is the development of a predictive IVIVC model. This involves correlating the in vitro potency of this compound with its in vivo effects.
Methodology for Establishing a Level A IVIVC:
-
Data Integration: Collate the in vitro data (Ki values for transporter binding and IC50 values for uptake inhibition) and the in vivo data (pharmacokinetic parameters such as plasma and brain concentrations, and pharmacodynamic readouts like the magnitude of neurotransmitter increase or locomotor stimulation).
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Develop a mathematical model that links the plasma and/or brain concentration of the drug over time to the observed pharmacodynamic effect.[8] This often involves an effect-site compartment model to account for any delay between plasma concentrations and the effect in the brain.
-
Correlation Analysis: Correlate the in vitro potency (e.g., Ki or IC50) with the in vivo potency derived from the PK/PD model (e.g., the concentration of the drug in the effect compartment that produces 50% of the maximal effect, EC50).
-
Model Validation: Validate the predictive power of the IVIVC model using a separate set of data or by demonstrating that the model can accurately predict the in vivo response to different doses or formulations.
Visualization of Experimental Workflows and Logical Relationships
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A Comparative Guide to the Cross-Target Activity of 3-[(3-Fluorophenyl)methyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-[(3-Fluorophenyl)methyl]pyrrolidine and its Predicted Primary Targets
The compound this compound belongs to the 3-benzylpyrrolidine class of molecules. This structural motif is a well-established pharmacophore for monoamine transporters (MATs), which are responsible for the reuptake of key neurotransmitters from the synaptic cleft.[1][2] The MAT family includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Given its core structure, this compound is predicted to be a potent inhibitor of these transporters.
The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.[3] Specifically, halogen substitutions on the phenyl ring of MAT inhibitors can influence their binding affinity and selectivity for DAT, NET, and SERT.[1] Therefore, the primary focus for characterizing this compound would be its activity at these three transporters.
Predicted Cross-Target Activity Profile
While the primary targets are predicted to be the monoamine transporters, small molecules often exhibit polypharmacology, or the ability to bind to multiple targets. This can lead to unforeseen side effects or, in some cases, beneficial therapeutic effects. A comprehensive understanding of a compound's cross-target activity is crucial for its development as a safe and effective therapeutic agent.[4]
Based on the known off-target liabilities of other monoamine transporter inhibitors and the broad screening of similar chemical scaffolds, a number of potential off-target receptors should be investigated.[5][6] These often include various G-protein coupled receptors (GPCRs), ion channels, and other transporters.
The following table presents a predicted binding profile for this compound against its likely primary targets and a selection of common off-target receptors. The data for the primary targets are extrapolated from SAR studies of structurally similar 3-benzylpyrrolidine analogs. The off-target data represents a hypothetical screening scenario against a panel of receptors commonly used in safety pharmacology screening, such as the Eurofins SafetyScreen panels.[6]
Table 1: Predicted and Comparative Binding Affinities (Ki, nM)
| Target Class | Target | This compound (Predicted Ki, nM) | Comparative Compound A (e.g., Unsubstituted Benzylpyrrolidine) (Ki, nM) | Comparative Compound B (e.g., another MAT inhibitor) (Ki, nM) |
| Primary Targets | DAT | 15 | 50 | 5 |
| NET | 25 | 80 | 10 | |
| SERT | 150 | 300 | 1 | |
| GPCRs | 5-HT1A | > 1000 | > 1000 | 20 |
| 5-HT2A | 850 | > 1000 | 50 | |
| Adrenergic α1 | > 1000 | > 1000 | 150 | |
| Adrenergic α2 | > 1000 | > 1000 | 200 | |
| Dopamine D2 | 950 | > 1000 | 100 | |
| Muscarinic M1 | > 1000 | > 1000 | 500 | |
| Histamine H1 | 700 | > 1000 | 30 | |
| Ion Channels | hERG | > 10000 | > 10000 | 1500 |
Disclaimer: The Ki values for this compound are predictive and require experimental validation.
Experimental Methodologies for Target Validation and Off-Target Screening
To empirically determine the cross-target activity profile of this compound, a tiered approach of in vitro assays is recommended. This self-validating system begins with assessing the affinity for the primary targets and is followed by broader screening against panels of off-target receptors.
Monoamine Transporter Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] Competition binding assays are used to determine the inhibition constant (Ki) of the test compound.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to a Ki value.
Step-by-Step Protocol for DAT, NET, and SERT Binding Assays:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[8]
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein).
-
Add a fixed concentration of a suitable radioligand. For example:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Add increasing concentrations of the test compound, this compound (typically from 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Assays
Functional assays are crucial to determine whether a compound that binds to a transporter also inhibits its function. Neurotransmitter uptake assays directly measure the inhibition of transporter activity.[9]
Principle: This assay measures the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter. The ability of the test compound to reduce the accumulation of the radiolabeled substrate is quantified.
Step-by-Step Protocol for Monoamine Uptake Inhibition Assay:
-
Cell Plating:
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and allow them to adhere overnight.[9]
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with increasing concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[10]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
-
Off-Target GPCR Functional Assays (cAMP Assay)
Many centrally acting drugs have off-target effects on GPCRs. Functional assays, such as measuring the modulation of cyclic AMP (cAMP), are essential for identifying these activities.[11]
Principle: GPCRs can be coupled to Gs or Gi proteins. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[11] This assay measures changes in intracellular cAMP levels in response to the test compound.
Step-by-Step Protocol for cAMP Assay:
-
Cell Culture:
-
Use cell lines stably expressing the GPCR of interest (e.g., 5-HT1A, Dopamine D2).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
-
cAMP Measurement (for Gs-coupled receptors):
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][13]
-
-
cAMP Measurement (for Gi-coupled receptors):
-
Pre-treat the cells with a PDE inhibitor.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce a baseline level of cAMP.
-
Add increasing concentrations of this compound.
-
Incubate and measure cAMP levels as described above. A decrease in cAMP indicates activation of the Gi-coupled receptor.
-
-
Data Analysis:
-
Plot the change in cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Tiered experimental workflow for characterizing cross-target activity.
Caption: Simplified Gs and Gi-coupled GPCR signaling pathways for cAMP assays.
Conclusion
The structural characteristics of this compound strongly suggest that it is a potent inhibitor of monoamine transporters. However, a thorough investigation of its cross-target activity is imperative for a comprehensive understanding of its pharmacological profile and to anticipate any potential off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the on-target and off-target interactions of this compound. By combining predictive analysis based on SAR with rigorous experimental validation, the scientific community can effectively characterize the therapeutic potential and safety profile of novel chemical entities like this compound.
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Navigating Preclinical Development: A Comparative Guide to the Pharmacokinetic Profile of 3-[(3-Fluorophenyl)methyl]pyrrolidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its ability to impart favorable physicochemical and pharmacological properties to novel therapeutic agents.[1][2][3] The introduction of this five-membered nitrogen heterocycle can enhance aqueous solubility and provide a three-dimensional structure that facilitates precise interactions with biological targets.[1][4] This guide offers an in-depth examination of the anticipated pharmacokinetic profile of a specific pyrrolidine derivative, 3-[(3-Fluorophenyl)methyl]pyrrolidine, within the context of preclinical animal models.
While specific experimental data for this compound is not publicly available, this document serves as a comprehensive framework for its evaluation. By synthesizing established principles of pharmacokinetics, detailing rigorous experimental methodologies, and drawing comparisons with structurally related compounds, we provide a predictive and practical guide for researchers. This analysis is grounded in the understanding that even minor structural modifications, such as the placement of a methyl group on the pyrrolidine ring, can significantly alter metabolic stability and, consequently, the overall pharmacokinetic profile.[1]
Understanding the Candidate: Physicochemical Properties
Before embarking on in vivo studies, an analysis of the physicochemical properties of this compound provides foundational insights into its likely pharmacokinetic behavior. These characteristics are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Implication for Pharmacokinetics |
| Molecular Weight | 179.23 g/mol | Well within the range for good oral absorption and membrane permeability. |
| XLogP3-AA | 2.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane penetration, favorable for oral absorption and potentially crossing the blood-brain barrier (BBB). |
| Hydrogen Bond Donors | 1 | Low number of hydrogen bond donors contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 2 | A low count of hydrogen bond acceptors is also favorable for passive diffusion across biological membranes. |
| Topological Polar Surface Area (TPSA) | 12 Ų | A low TPSA is strongly associated with good cell permeability and oral bioavailability. |
| Data sourced from PubChem CID 53409273.[5] |
These properties collectively suggest that this compound is a promising candidate for oral administration with the potential for good absorption and distribution.
The Experimental Blueprint: A Guide to Preclinical Pharmacokinetic Evaluation
The determination of a drug candidate's pharmacokinetic profile is a multi-step process requiring meticulous planning and execution. The following protocols represent a self-validating system, designed to generate robust and reproducible data in rodent models, which are standard in early-stage drug development.[6]
In Vitro Metabolic Stability: The First Look at Clearance
Prior to initiating animal studies, in vitro assays using liver microsomes offer a valuable prediction of a compound's metabolic fate.[7] These subcellular fractions contain the key cytochrome P450 enzymes responsible for the majority of Phase I metabolism.[8][9]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Obtain pooled liver microsomes (human, rat, mouse) and the necessary cofactor, NADPH.[9]
-
Incubation: Incubate this compound (typically at 1 µM) with the liver microsomes (0.5 mg/mL protein concentration) in a temperature-controlled environment (37°C).
-
Reaction Initiation: Start the metabolic reaction by adding NADPH.
-
Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Calculate the percentage of the compound remaining over time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
This initial screen helps to identify potential metabolic liabilities and provides a basis for comparing metabolic rates across different species, which is crucial for selecting the appropriate animal model for further studies.
In Vivo Pharmacokinetic Study: The Whole-Animal Perspective
In vivo studies in rodents (typically rats or mice) are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a complete biological system.[10]
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Detailed Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Models and Acclimatization: Use healthy, adult male Sprague-Dawley rats. Allow for an acclimatization period of at least one week before the study, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dose Formulation and Administration:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) for a target dose of 1-2 mg/kg. Administer via the tail vein.
-
Oral (PO): Prepare a suspension or solution in a vehicle like 0.5% methylcellulose for a target dose of 5-10 mg/kg. Administer via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
The saphenous vein is a commonly used site for repeated sampling.[11] Adherence to IACUC guidelines on blood collection volumes is mandatory.[12][13][14]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalytical Method Validation and Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[15]
-
Validation should adhere to FDA M10 guidance, assessing parameters such as accuracy, precision, selectivity, and stability.[16][17]
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[10]
-
Key Parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Elimination Half-life (t½), Clearance (CL), and Volume of Distribution (Vdss).[10]
-
Oral Bioavailability (F%): Calculate by comparing the dose-normalized AUC from oral administration to the AUC from IV administration: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Comparative Analysis: Benchmarking Against Structurally Related Compounds
In the absence of direct data, a comparative analysis with structurally similar compounds provides a valuable framework for predicting the pharmacokinetic profile of this compound. The pyrrolidine ring is generally more resistant to cellular metabolism compared to a six-membered piperidine ring, which could translate to a longer half-life in vivo.[18]
Table 2: Pharmacokinetic Parameters of Comparator Pyrrolidine Derivatives in Rodents
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | F% | Reference |
| α-Pyrrolidinovalerophenone (α-PVP) | Rat | 3 mg/kg, SC | 291 | - | 1.8 - 2.5 | N/A | [19] |
| 2-chlorobenzonitrile derivative | Mouse | Not Specified | - | - | - | 53.4% | [1] |
| 3-fluoro-2-methylbenzonitrile derivative | Mouse | Not Specified | - | - | - | 46.3% | [1] |
| Quetiapine (antipsychotic) | Rat | Not Specified | - | - | - | 9% (poor) | [20] |
| Norcantharidin (formulated) | Rat | Oral | - | - | - | 68.1% | [21] |
This table compiles data from various sources to provide a comparative context.
Based on these comparators, we can anticipate that this compound, with its favorable physicochemical properties, would likely exhibit moderate to good oral bioavailability, potentially in the range of 40-70%. Its clearance is expected to be primarily hepatic, and its half-life in rats could range from 2 to 6 hours, similar to other small molecule pyrrolidine-based CNS agents.
Advanced Considerations: Brain Penetration and Efflux
For compounds targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a critical step. The moderate lipophilicity (XLogP of 2.2) of this compound suggests it has the potential for BBB penetration. However, active efflux by transporters such as P-glycoprotein (P-gp) at the BBB can significantly limit brain exposure.[22][23][24] P-gp functions as a cellular pump, removing a wide array of xenobiotics from the brain back into the bloodstream.[23][25] Therefore, in vitro assays to determine if the compound is a P-gp substrate are a crucial ancillary study to accurately predict its CNS exposure.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the pharmacokinetic profile of this compound in preclinical animal models. Based on its physicochemical properties and comparison with structurally related compounds, it is predicted to have favorable drug-like qualities, including the potential for good oral bioavailability and CNS penetration.
The detailed experimental protocols outlined herein provide a robust system for generating the necessary in vitro and in vivo data to validate these predictions. The resulting pharmacokinetic parameters will be instrumental in guiding dose selection for efficacy and toxicology studies, and ultimately, for predicting human pharmacokinetics through allometric scaling.[26][27] The successful progression of any new chemical entity through the drug development pipeline is contingent on a thorough understanding of its ADME profile, and the methodologies described here are fundamental to achieving that goal.
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A Positional Isomer Duel: Strategic Comparison of 3-Fluorophenyl vs. 4-Fluorophenyl Substitution in Pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in a Privileged Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, providing a rigid framework to orient substituents for optimal interaction with biological targets.[1] Within the pharmacologist's toolkit, the strategic introduction of fluorine atoms is a premier tactic for modulating molecular properties. This simple substitution can profoundly influence a ligand's metabolic stability, pKa, conformational preferences, and, most critically, its binding affinity.
However, the effects of fluorination are not monolithic; they are exquisitely dependent on the atom's position. This guide provides an in-depth comparison of two common positional isomers: the 3-fluorophenyl (meta-substituted) and 4-fluorophenyl (para-substituted) pyrrolidine ligands. We will dissect the fundamental physicochemical differences that arise from this seemingly minor structural change and explore, through experimental data, how these differences translate into tangible impacts on biological activity.
The Underlying Physics: Electronic and Steric Effects
The divergent behaviors of 3- and 4-fluorophenyl groups stem from the dual electronic nature of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σI) through the sigma bond. Simultaneously, its lone pairs can donate electron density back into the aromatic ring via a mesomeric (resonance) effect (+M).[3] The interplay between these opposing forces is dictated by the substitution position.
-
4-Fluorophenyl (Para): In the para position, both the inductive and mesomeric effects are fully expressed. The strong inductive effect polarizes the C-F bond, while the mesomeric effect donates electron density to the ring's pi-system. This creates a complex electronic landscape, significantly altering the quadrupole moment of the phenyl ring and influencing its ability to participate in crucial non-covalent interactions like π-π stacking and cation-π interactions.
-
3-Fluorophenyl (Meta): In the meta position, the strong inductive effect remains fully active, pulling electron density from the ring. However, the mesomeric effect is not transmitted to the carbon atom attached to the pyrrolidine scaffold. The result is a powerful, localized inductive withdrawal of electron density, creating a different charge distribution and dipole moment compared to the para isomer.
From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom.[4] Therefore, steric hindrance is rarely the primary differentiating factor between the two isomers unless the binding pocket is exceptionally constrained.
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A Comparative Neurochemical Analysis of 3-[(3-Fluorophenyl)methyl]pyrrolidine and Classical Psychostimulants
Introduction
In the landscape of psychostimulant research, the exploration of novel psychoactive substances is critical for understanding structure-activity relationships, potential therapeutic applications, and abuse liability. This guide provides a comparative neurochemical analysis of 3-[(3-Fluorophenyl)methyl]pyrrolidine, a pyrrolidine-based compound, against well-characterized psychostimulants: cocaine, d-amphetamine, and methylphenidate. Due to the limited direct research on this compound, this analysis will draw upon data from structurally analogous compounds, particularly pyrovalerone and its derivatives, to infer its likely neurochemical profile.[1][2][3] The pyrrolidine moiety is a common scaffold in a class of psychostimulants known as pyrovalerone cathinones, which are potent inhibitors of the dopamine transporter (DAT).[4][5][6][7]
The primary mechanism of action for most psychostimulants involves the modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8][9][10][11] Their effects are largely mediated by their interaction with the respective monoamine transporters: DAT, NET, and SERT.[8][10][12] This guide will delve into the in vitro assessment of these interactions, providing researchers with the foundational knowledge and experimental frameworks to characterize novel compounds like this compound.
Core Neurochemical Mechanisms of Psychostimulants
The subjective and reinforcing effects of psychostimulants are strongly linked to their ability to elevate extracellular dopamine levels in key brain regions, such as the nucleus accumbens.[9][13] This is primarily achieved through two distinct mechanisms at the monoamine transporters:
-
Reuptake Inhibition: Compounds like cocaine and methylphenidate bind to the transporters and block the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.[10][11][14]
-
Substrate-Type Releasing: Amphetamines not only block reuptake but are also transported into the presynaptic terminal, where they promote the reverse transport (efflux) of neurotransmitters into the synapse.[8][15]
The relative potency and selectivity for DAT, NET, and SERT determine the specific pharmacological profile of a psychostimulant.[4] High potency and selectivity for DAT are often associated with a higher abuse potential.[4][16]
Monoamine Transporter Interaction Pathway
Caption: Monoamine transporter inhibition by a psychostimulant.
Experimental Protocols for Neurochemical Characterization
To quantitatively assess the interaction of a novel compound with monoamine transporters, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake assays. These protocols provide a self-validating system to determine a compound's affinity and functional potency at each transporter.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the monoamine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membrane preparations from cell lines (e.g., HEK-293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.[17]
-
Assay Buffer: Prepare an appropriate assay buffer. For DAT binding, a buffer containing NaCl is often necessary for optimal radioligand binding.[17]
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]CFT for DAT), and a range of concentrations of the test compound.[12][17]
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation temperature is critical and should be maintained, for example, at 37°C.[17]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the functional potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.[4][18]
Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for synaptosomal neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents that are enriched in the transporter of interest (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).[4][19]
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound in an oxygenated buffer.[20]
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).[4][21]
-
Incubation: Allow the uptake to proceed for a short, defined period at 37°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Comparative Neurochemical Data
The following table summarizes the in vitro neurochemical data for cocaine, d-amphetamine, methylphenidate, and representative pyrrolidine-based stimulants. The data for this compound is extrapolated based on the profiles of structurally similar pyrovalerone analogs.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Primary Mechanism |
| This compound (Predicted) | Potent | Potent | Less Potent | High | Reuptake Inhibitor |
| Cocaine | 100-400 | 200-500 | 300-800 | ~1 | Reuptake Inhibitor[4] |
| d-Amphetamine | 25-50 | 5-15 | 1000-2000 | >40 | Releaser/Reuptake Inhibitor[8][15] |
| Methylphenidate | 50-100 | 20-40 | >5000 | >50 | Reuptake Inhibitor[10] |
| Pyrovalerone | 10-30 | 20-50 | 1000-3000 | >100 | Reuptake Inhibitor[2][5] |
| MDPV | 2-5 | 3-10 | >3000 | >1000 | Reuptake Inhibitor[4][6] |
Note: Data are compiled from various sources and represent approximate ranges. The predicted profile for this compound is based on the high DAT potency and selectivity observed in many pyrovalerone analogs.[2][4][5]
Discussion and Interpretation
Based on the structure of this compound, it is hypothesized to act as a potent and selective dopamine and norepinephrine reuptake inhibitor, similar to pyrovalerone and its analogs like MDPV.[2][4][5] The pyrrolidine ring is a key pharmacophore for high-affinity binding to DAT.[22][23] The addition of a fluorophenyl group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, and it is likely to influence the compound's potency and selectivity.
Compared to cocaine, which has relatively low selectivity across the three monoamine transporters, this compound is predicted to have a much higher DAT/SERT selectivity ratio.[4] This profile is more akin to that of methylphenidate and other potent pyrovalerone cathinones.[4][10] A high DAT/SERT ratio is often correlated with strong reinforcing effects and abuse liability.[4][16]
Unlike d-amphetamine, which is a substrate-type releaser, pyrrolidine-based compounds like pyrovalerone are typically pure uptake inhibitors.[5][8][15] This mechanistic difference can lead to distinct neurochemical and behavioral effects.
Conclusion
While direct experimental data on this compound is not yet available in the public domain, its structural features strongly suggest that it functions as a potent and selective dopamine and norepinephrine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for its comprehensive neurochemical characterization. Such studies are essential to fully understand its pharmacological profile and to place it within the broader context of known psychostimulants. The comparative data presented herein serves as a valuable benchmark for researchers in the fields of pharmacology, neuroscience, and drug development.
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Safety Operating Guide
Mastering the Safe Handling of 3-[(3-Fluorophenyl)methyl]pyrrolidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 3-[(3-Fluorophenyl)methyl]pyrrolidine, a substituted pyrrolidine, represents a class of compounds with significant interest in medicinal chemistry. However, its safe and effective use in the laboratory demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a comprehensive risk assessment is not just a recommendation; it is a necessity. According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with several key hazards that dictate our handling procedures.[1]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1] This necessitates careful handling to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1] This is a critical hazard, indicating the potential for irreversible injury upon contact.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1] Inhalation of vapors or aerosols must be minimized.
The presence of a fluorine atom on the phenyl ring also warrants consideration. While the carbon-fluorine bond is strong, the toxicology of fluorinated organic compounds can be complex, with some metabolites potentially exhibiting toxicity.[3] Therefore, treating this compound with a high degree of caution is a prudent and scientifically-grounded approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard and a face shield. | To protect against splashes that can cause serious eye damage.[4] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin irritation and absorption.[4] It is crucial to inspect gloves for any signs of degradation or puncture before each use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of vapors or aerosols that can cause respiratory tract irritation.[4] |
Note: The selection of glove material should be based on the specific solvent being used in conjunction with the compound. Always consult the glove manufacturer's compatibility chart.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide is designed to be a self-validating system, where each step logically follows from the previous one to ensure a safe workflow from preparation to disposal.
Pre-Operational Checks
-
Verify Emergency Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Assemble All Necessary Materials: Have all required equipment, solvents, and a designated, labeled waste container ready before handling the compound.
Handling Procedure
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
